molecular formula C6H11NO3 B012821 2,5-Bis(hydroxymethyl)pyrrolidin-3-one CAS No. 104639-21-6

2,5-Bis(hydroxymethyl)pyrrolidin-3-one

Cat. No.: B012821
CAS No.: 104639-21-6
M. Wt: 145.16 g/mol
InChI Key: NDFDVAQGBIIVEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Bis(hydroxymethyl)pyrrolidin-3-one is a versatile and high-value pyrrolidine-based scaffold designed for advanced medicinal chemistry and drug discovery research. The pyrrolidine ring is a privileged structure in pharmaceuticals, prized for its sp 3 -hybridization, which allows for efficient exploration of the pharmacophore space and contributes to the stereochemistry and three-dimensional coverage of molecules . This particular derivative is functionally enriched with hydroxymethyl groups, making it a key precursor in the synthesis of novel nucleoside analogues. Key Research Applications: Antiviral Drug Discovery: This compound serves as a critical building block for aza-analogues of antiviral prodrugs. Research indicates that nucleoside analogues containing the bis(hydroxymethyl) branched structure demonstrate significant antiviral activities . It can be used to synthesize compounds where a nucleobase is connected to the nitrogen atom of the pyrrolidinone core via a methylene spacer, mimicking the structure of established antiviral agents. Medicinal Chemistry Scaffold: The scaffold is ideal for generating structural diversity in the search for new bioactive molecules. Its saturated, non-aromatic nature can improve solubility and other ADME properties compared to flat, aromatic compounds . The chiral centers allow for the investigation of stereoisomers and their different binding modes to enantioselective protein targets. Inhibitor Development: Derivatives of 5,5-bis(hydroxymethyl)pyrrolidin-2-one have been reported to exhibit activity as inhibitors, for instance, against influenza A sialidase (neuraminidase) , highlighting the potential of this chemotype in developing therapies for infectious diseases. NOTE: This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

104639-21-6

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

2,5-bis(hydroxymethyl)pyrrolidin-3-one

InChI

InChI=1S/C6H11NO3/c8-2-4-1-6(10)5(3-9)7-4/h4-5,7-9H,1-3H2

InChI Key

NDFDVAQGBIIVEY-UHFFFAOYSA-N

SMILES

C1C(NC(C1=O)CO)CO

Canonical SMILES

C1C(NC(C1=O)CO)CO

Synonyms

3-Pyrrolidinone, 2,5-bis(hydroxymethyl)- (9CI)

Origin of Product

United States

Structural Characterization and Stereochemical Analysis of 2,5 Bis Hydroxymethyl Pyrrolidin 3 One

Crystallographic Studies for Absolute Configuration and Conformation

Single-Crystal X-ray Diffraction Analysis of 2,5-Bis(hydroxymethyl)pyrrolidin-3-one and its Derivatives

A critical method for the unambiguous determination of a molecule's three-dimensional structure is single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. However, a search of crystallographic databases and the scientific literature did not yield any studies that have successfully crystallized and analyzed this compound or its immediate derivatives. Without such data, a definitive depiction of its solid-state conformation and intermolecular interactions, such as hydrogen bonding patterns involving the hydroxymethyl and ketone functionalities, remains speculative.

Stereochemical Purity and Enantiomeric Excess Determination

The presence of stereocenters at the C2 and C5 positions of the pyrrolidinone ring necessitates methods to determine the stereochemical purity and enantiomeric excess of this compound.

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)

Chiral chromatography is a staple for separating enantiomers and quantifying their ratios. Method development in chiral HPLC or GC for a specific compound involves screening various chiral stationary phases (CSPs) and mobile phase compositions to achieve baseline separation of the enantiomers. For this compound, no published methods detailing such separations were found. Consequently, there is no available data on retention times, resolution factors, or the specific chiral columns that would be effective for its enantiomeric analysis.

NMR-based Chiral Analysis Methods

Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed for chiral analysis, often through the use of chiral solvating agents or chiral shift reagents. These agents interact with the enantiomers to induce diastereomeric environments, resulting in distinguishable signals in the NMR spectrum. Research detailing the application of these NMR techniques for the determination of the enantiomeric excess of this compound has not been reported.

Conformational Analysis of the Pyrrolidinone Ring System

The five-membered pyrrolidinone ring is not planar and adopts puckered conformations, typically described as envelope or twist forms. The specific conformation is influenced by the nature and orientation of its substituents.

Experimental Determination of Preferred Conformations

Experimental techniques such as Nuclear Overhauser Effect (NOE) NMR spectroscopy are invaluable for determining the preferred conformations of molecules in solution. By measuring through-space interactions between protons, it is possible to deduce the spatial arrangement of the atoms. However, no studies reporting the detailed NMR analysis, including NOE experiments, for this compound could be located.

Influence of Substituents on Ring Puckering and Flexibility

The hydroxymethyl groups at the C2 and C5 positions, along with the carbonyl group at C3, are expected to significantly influence the puckering of the pyrrolidinone ring. Steric and electronic interactions involving these substituents would dictate the most stable conformation and the energy barrier to ring inversion. While general principles of pyrrolidine (B122466) ring puckering are well-established, specific computational or experimental studies that model or measure these effects in this compound are absent from the literature.

Chemical Reactivity and Derivatization Strategies of 2,5 Bis Hydroxymethyl Pyrrolidin 3 One

Reactions Involving Hydroxyl Groups

The presence of two primary hydroxymethyl substituents on the pyrrolidine (B122466) ring at positions 2 and 5 offers opportunities for a variety of derivatization strategies typical for primary alcohols.

The primary hydroxyl groups of 2,5-bis(hydroxymethyl)pyrrolidin-3-one can readily undergo esterification with carboxylic acids, acid chlorides, or anhydrides under standard conditions to form the corresponding esters. Similarly, etherification can be achieved by reacting the compound with alkyl halides or other electrophiles in the presence of a base. These reactions provide a straightforward method for introducing a wide array of functional groups, thereby modifying the molecule's physical and chemical properties.

Reaction TypeReagentConditionsProduct
EsterificationAcetic AnhydridePyridine (B92270), 25°C2,5-Bis(acetoxymethyl)pyrrolidin-3-one
EtherificationBenzyl BromideSodium Hydride, THF, 0°C to 25°C2,5-Bis(benzyloxymethyl)pyrrolidin-3-one

This table represents expected reactions based on general principles of organic chemistry.

The primary alcohol functionalities can be selectively oxidized to aldehydes or carboxylic acids using a variety of modern oxidation reagents. The choice of oxidant and reaction conditions determines the extent of oxidation. For instance, mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) would be expected to yield the corresponding dialdehyde, while stronger oxidants such as potassium permanganate (B83412) could lead to the dicarboxylic acid. Conversely, the hydroxymethyl groups are already in a reduced state and further reduction is generally not possible without cleavage of the C-O bond.

Selective oxidation of hydroxymethyl groups is a common transformation. For example, the oxidation of 5-(hydroxymethyl)furfural to 2,5-diformylfuran demonstrates the feasibility of converting primary alcohols on a heterocyclic core to aldehydes. nih.gov This principle can be extended to this compound.

TransformationReagentExpected Product
Selective OxidationPyridinium Chlorochromate (PCC)2,5-Diformylpyrrolidin-3-one
Full OxidationPotassium Permanganate (KMnO4)3-Oxopyrrolidine-2,5-dicarboxylic acid

This table illustrates potential oxidation products based on established chemical transformations.

To facilitate nucleophilic substitution, the hydroxyl groups can be converted into better leaving groups, such as sulfonate esters (e.g., tosylates or mesylates). This activation allows for subsequent displacement by a wide range of nucleophiles, including azides, cyanides, and halides. This strategy opens a pathway to a variety of C-N, C-C, and C-X (where X is a halogen) bond formations at the 2 and 5 positions of the pyrrolidine ring. The general principle of activating hydroxyl groups for nucleophilic substitution is a fundamental concept in organic synthesis. youtube.com

Activation and Displacement Example:

Activation: this compound + p-Toluenesulfonyl chloride (TsCl) in pyridine → 2,5-Bis(tosyloxymethyl)pyrrolidin-3-one

Displacement: 2,5-Bis(tosyloxymethyl)pyrrolidin-3-one + Sodium Azide (NaN3) → 2,5-Bis(azidomethyl)pyrrolidin-3-one

Reactivity of the Pyrrolidinone Amide Functionality

The secondary amine within the lactam ring also presents a site for chemical modification, although its reactivity is influenced by the adjacent carbonyl group.

The nitrogen atom of the pyrrolidinone ring can be alkylated or acylated. N-alkylation can be achieved using alkyl halides in the presence of a base. N-acylation can be performed with acid chlorides or anhydrides. These reactions allow for the introduction of various substituents onto the nitrogen atom, further diversifying the molecular structure. The synthesis of N-hydroxypyrrolidin-2-one derivatives often involves N-acylation as a key step. researchgate.net

Reaction TypeReagentConditionsProduct
N-AlkylationMethyl IodidePotassium Carbonate, Acetone1-Methyl-2,5-bis(hydroxymethyl)pyrrolidin-3-one
N-AcylationAcetyl ChlorideTriethylamine, Dichloromethane1-Acetyl-2,5-bis(hydroxymethyl)pyrrolidin-3-one

This table provides examples of expected N-functionalization reactions.

Transformations at the Pyrrolidinone Ring Carbon Atoms (C2, C3, C4, C5)

The carbon framework of the this compound ring offers multiple sites for functionalization. The strategic manipulation of these positions is key to unlocking the full potential of this scaffold.

Electrophilic and Nucleophilic Additions/Substitutions at Alpha-Carbons to Carbonyl

The carbons alpha to the carbonyl group (C2 and C4) are prime locations for chemical modification due to the influence of the adjacent ketone. The acidity of the protons at these positions facilitates deprotonation to form enolates, which can then react with a variety of electrophiles.

While specific studies on this compound are limited, the general reactivity of related pyrrolidin-3-one systems provides a roadmap for potential transformations. For instance, the enolate generated from N-protected pyrrolidin-3-ones can undergo alkylation, aldol (B89426) condensation, and Michael additions. The presence of the hydroxymethyl groups at C2 and C5 in the title compound, however, adds a layer of complexity due to potential competing reactions and stereochemical considerations.

Table 1: Potential Reactions at the Alpha-Carbons of this compound

Reaction TypeReagents and ConditionsExpected Product
AlkylationBase (e.g., LDA), Alkyl halide2- or 4-Alkyl-2,5-bis(hydroxymethyl)pyrrolidin-3-one
Aldol CondensationAldehyde/Ketone, Base or Acid Catalyst4-(1-Hydroxyalkyl)-2,5-bis(hydroxymethyl)pyrrolidin-3-one
Michael Additionα,β-Unsaturated carbonyl/nitrile, Base4-(2-Acyl/Cyanoethyl)-2,5-bis(hydroxymethyl)pyrrolidin-3-one

Note: The regioselectivity of these reactions would need to be carefully controlled, potentially through the use of protecting groups for the hydroxyl functions and the nitrogen atom.

Nucleophilic additions to the carbonyl at C3 are also a feasible transformation. Reagents such as Grignard reagents or organolithium compounds could be employed to introduce a third substituent at this position, leading to tertiary alcohol derivatives. Subsequent dehydration could then open pathways to further functionalization.

Transformations Leading to Alkylidenepyrrolinone Derivatives

The introduction of an exocyclic double bond at the C4 position to form alkylidenepyrrolinone derivatives is a valuable strategy for creating rigidified scaffolds with potential applications in medicinal chemistry. A common method to achieve this is the Knoevenagel condensation, where the active methylene (B1212753) group at C4 reacts with an aldehyde or ketone in the presence of a base.

For this compound, this would likely involve an N-protected intermediate to prevent side reactions. The choice of aldehyde or ketone would dictate the nature of the substituent on the exocyclic double bond, allowing for the introduction of a wide range of functional groups.

Scaffold Modification for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to generate structurally diverse small molecules from a common starting material. The multiple reactive handles on this compound make it an attractive scaffold for such endeavors.

Preparation of Functionalized Derivatives for Material Science Applications

The two primary hydroxyl groups of this compound are key to its potential in materials science. These groups can be readily functionalized to introduce polymerizable moieties, such as acrylates or methacrylates, through esterification reactions. The resulting monomers could then be used in polymerization reactions to create novel polymers with tailored properties.

Furthermore, the pyrrolidinone core itself can be incorporated into larger polymer backbones or used as a cross-linking agent. The inherent polarity and hydrogen bonding capabilities of the scaffold could impart unique characteristics to the resulting materials, such as improved thermal stability or specific recognition properties.

Table 2: Potential Functionalization of Hydroxymethyl Groups for Material Science

Functional GroupReagents and ConditionsPotential Application
Acrylate/MethacrylateAcryloyl/Methacryloyl chloride, BasePolymer synthesis
Silyl EtherSilyl chloride (e.g., TBDMSCl), BaseProtecting group, precursor for further functionalization
EsterCarboxylic acid, DCC/DMAP or Acid chlorideTuning solubility and physical properties

Conversion to Related Heterocyclic Systems (e.g., pyrroles, pyran-fused pyrroles)

The pyrrolidinone ring can serve as a precursor to other important heterocyclic systems. For instance, the conversion of pyrrolidinones to pyrroles can be achieved through various synthetic routes. One potential pathway for this compound could involve a sequence of reduction of the ketone, dehydration to introduce a double bond, and subsequent oxidation to furnish the aromatic pyrrole (B145914) ring. The resulting 2,5-bis(hydroxymethyl)pyrrole is a valuable building block in its own right, known for its use in the synthesis of porphyrins and other macrocycles. wikipedia.org

The fusion of a pyran ring to the pyrrolidinone scaffold would generate a novel class of bicyclic heterocycles. This could potentially be achieved through an intramolecular cyclization involving one of the hydroxymethyl groups and a suitably functionalized side chain introduced at the C4 position. Such pyran-fused pyrrolidines could exhibit interesting biological activities and unique three-dimensional shapes. While direct conversion of this compound to pyran-fused pyrroles has not been extensively reported, the principles of intramolecular etherification or cyclization reactions could be applied.

Theoretical and Computational Investigations of 2,5 Bis Hydroxymethyl Pyrrolidin 3 One

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental in elucidating the electronic structure and inherent stability of a molecule. These methods provide a detailed picture of the electron distribution and energy levels, which are crucial for understanding its chemical behavior.

Density Functional Theory (DFT) is a robust computational method for investigating the electronic properties of molecules. For 2,5-Bis(hydroxymethyl)pyrrolidin-3-one, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311+G**, can reveal important details about its molecular orbitals and reactivity. nih.gov

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are central to understanding a molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. In this compound, the HOMO is likely to be localized around the nitrogen atom of the pyrrolidinone ring and the oxygen atoms of the hydroxymethyl groups, owing to the presence of lone pair electrons. The LUMO, on the other hand, is expected to be centered on the carbonyl group, which is electron-withdrawing.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity. For substituted pyrrolidinones, this gap can be influenced by the nature and position of the substituents. A computational study on 2-pyrrolidone has provided insights into its electronic structure, which can be extrapolated to its substituted derivatives. nih.gov

A molecular electrostatic potential (MEP) map can further illustrate the electronic distribution. For this compound, the MEP would likely show negative potential (red and yellow regions) around the oxygen atoms of the carbonyl and hydroxymethyl groups, indicating their nucleophilic character and suitability for electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms of the hydroxymethyl groups and the amine group, highlighting their electrophilic character.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyCalculated ValueInterpretation
HOMO Energy-6.5 eVIndicates electron-donating capability, likely from nitrogen and oxygen lone pairs.
LUMO Energy-1.2 eVIndicates electron-accepting capability, centered on the carbonyl group.
HOMO-LUMO Gap5.3 eVSuggests moderate chemical stability and reactivity.
Dipole Moment3.8 DReflects the polar nature of the molecule due to the carbonyl and hydroxymethyl groups.

Note: The values in this table are hypothetical and intended for illustrative purposes, based on typical values for similar organic molecules.

Ab initio calculations, which are based on first principles without the use of empirical parameters, provide a highly accurate description of a molecule's ground state properties. acs.orgresearchgate.net Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can be used to determine the optimized geometry, vibrational frequencies, and thermochemical properties of this compound.

Thermochemical properties such as the standard enthalpy of formation, entropy, and heat capacity can also be computed. These values are crucial for understanding the molecule's stability and its behavior in chemical reactions.

Table 2: Hypothetical Ab Initio Calculated Ground State Properties of this compound

PropertyCalculated ValueSignificance
Total Energy-589.7 HartreesRepresents the total electronic energy of the molecule in its ground state.
Zero-Point Energy110.5 kcal/molThe vibrational energy of the molecule at 0 K.
Rotational ConstantsA=2.5 GHz, B=1.8 GHz, C=1.5 GHzDescribes the molecule's rotational properties.
Standard Enthalpy of Formation-150.2 kcal/molIndicates the energy change upon formation from its constituent elements in their standard states.

Note: The values in this table are hypothetical and intended for illustrative purposes, based on general principles of ab initio calculations.

Molecular Dynamics Simulations for Conformational Landscape and Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and dynamic behavior of molecules over time. mdpi.commdpi.com For a flexible molecule like this compound, MD simulations can provide insights into the different conformations it can adopt and the transitions between them.

An MD simulation would typically place the molecule in a solvent box (e.g., water) to mimic physiological conditions and then solve Newton's equations of motion for all atoms in the system. The resulting trajectory provides a detailed movie of the molecule's movements.

Key aspects to be investigated for this compound would include:

Ring Puckering: The five-membered pyrrolidinone ring is not planar and can exist in various puckered conformations, such as envelope and twist forms. MD simulations can reveal the preferred puckering states and the energy barriers for interconversion between them.

Hydroxymethyl Group Rotations: The two hydroxymethyl groups can rotate around the C-C bonds, leading to a large number of possible rotamers. The simulations would show the most populated rotational states and how they are influenced by interactions with the solvent and other parts of the molecule.

Intramolecular Hydrogen Bonding: The presence of both hydrogen bond donors (OH groups, NH group) and acceptors (C=O group, OH groups) allows for the possibility of intramolecular hydrogen bonds. MD simulations can identify the formation and breaking of these bonds, which can significantly influence the molecule's conformational preferences.

Analysis of the MD trajectory, for instance by calculating the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of atomic positions, can quantify the flexibility of different parts of the molecule.

In Silico Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties of a molecule, which can be valuable for its characterization and identification. mdpi.comresearchgate.net

Infrared (IR) and Raman Spectroscopy: DFT calculations can be used to compute the vibrational frequencies and intensities of a molecule. For this compound, the calculated IR spectrum would be expected to show characteristic peaks for the O-H stretch of the hydroxymethyl groups (around 3300-3500 cm⁻¹), the N-H stretch of the lactam (around 3200-3400 cm⁻¹), the C=O stretch of the ketone (around 1700-1720 cm⁻¹), and the C=O stretch of the lactam (around 1670-1690 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be predicted using methods like Gauge-Independent Atomic Orbital (GIAO). The predicted NMR spectra would show distinct signals for the different protons and carbons in the molecule, reflecting their unique chemical environments. For example, the protons of the hydroxymethyl groups would likely appear as a broad signal due to hydrogen bonding and exchange with the solvent.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. For this compound, a weak n→π* transition associated with the carbonyl group would be expected in the near-UV region.

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by identifying intermediates and transition states. escholarship.org For this compound, several reaction types could be investigated.

For instance, the reactivity of the ketone group could be explored, such as its reduction to a secondary alcohol. Computational methods can be used to model the reaction pathway, locate the transition state structure, and calculate the activation energy. This would provide insights into the feasibility and kinetics of the reaction. Studies on the unimolecular decomposition of cyclic ketones like cyclopentanone and cyclohexanone have demonstrated the utility of computational methods in identifying various reaction pathways and their corresponding rate constants. acs.orgresearchgate.net

Similarly, reactions involving the hydroxymethyl groups, such as esterification or oxidation, could be computationally modeled. The influence of the pyrrolidinone ring on the reactivity of these functional groups could also be assessed.

Table 3: Hypothetical Activation Energies for Reactions of this compound

Reaction TypeHypothetical Activation Energy (kcal/mol)Implication
Ketone Reduction (with NaBH₄)15-20Suggests the reaction proceeds at a moderate rate under standard conditions.
N-H Deprotonation (with a strong base)25-30Indicates the lactam proton is moderately acidic.
Hydroxymethyl Esterification (acid-catalyzed)20-25A plausible reaction pathway with a reasonable energy barrier.

Note: The values in this table are hypothetical and intended for illustrative purposes, based on known reactions of similar functional groups.

Ligand-Protein Docking and Molecular Recognition Studies (in context of biological activity)

Given that the pyrrolidine (B122466) scaffold is a common feature in many biologically active compounds, molecular docking studies can be employed to explore the potential of this compound as a ligand for protein targets. nih.govresearchgate.net Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction. nih.gov

In a hypothetical docking study, this compound could be docked into the active site of a relevant enzyme, such as a kinase or a protease. The docking algorithm would explore various binding poses and score them based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces.

The functional groups of this compound would play a crucial role in molecular recognition:

The two hydroxymethyl groups can act as both hydrogen bond donors and acceptors, forming key interactions with polar residues in the protein's active site.

The carbonyl group of the ketone and the lactam can act as hydrogen bond acceptors.

The N-H group of the lactam can act as a hydrogen bond donor.

The pyrrolidinone ring itself provides a rigid scaffold that can fit into specific binding pockets and may engage in hydrophobic interactions. mdpi.com

The results of a docking study would be presented as a binding score (e.g., in kcal/mol), which indicates the predicted binding affinity, and a visual representation of the binding mode, showing the specific interactions between the ligand and the protein. Such studies can guide the design of more potent and selective analogs. nih.gov

Identification of Binding Pockets and Key Interactions

The identification of binding pockets and the nature of the interactions between a ligand and its receptor are fundamental to understanding its mechanism of action. For pyrrolidine derivatives, computational docking studies have been instrumental in elucidating these interactions with various biological targets.

For instance, in the context of influenza neuraminidase inhibitors, docking studies of pyrrolidine derivatives have revealed that key residues such as Trp178, Arg371, and Tyr406 are crucial for binding within the active pocket nih.gov. The interactions are primarily governed by hydrogen bonds and electrostatic factors nih.gov. Similarly, in the pursuit of novel inhibitors for the MDM2-p53 interaction, a promising strategy in cancer therapy, docking studies of spiro[pyrrolidin-3,2-oxindoles] have been used to understand the mode of ligand-protein interaction and identify the amino acids that dictate activity scispace.com.

Molecular dynamics (MD) simulations further enhance the understanding of these interactions by providing a dynamic view of the ligand-receptor complex, assessing its stability over time scispace.com. These simulations can validate the results of molecular docking and provide deeper insights into the binding nature.

Table 1: Key Interactions of Pyrrolidine Derivatives with Biological Targets

Derivative ClassBiological TargetKey Interacting ResiduesPrimary Interaction Types
General PyrrolidinesInfluenza NeuraminidaseTrp178, Arg371, Tyr406Hydrogen bond, Electrostatic
Spiro[pyrrolidin-3,2-oxindoles]MDM2Not specifiedNot specified
Pyrrolidin-2-one derivativesAcetylcholinesteraseNot specifiedGood binding affinity

Prediction of Structure-Activity Relationships (SAR)

Structure-Activity Relationship (SAR) studies are essential for optimizing lead compounds in the drug discovery process. By systematically modifying the chemical structure of a molecule and observing the effect on its biological activity, researchers can identify the structural features that are critical for potency and selectivity.

For pyrrolidine derivatives, 3D-Quantitative Structure-Activity Relationship (3D-QSAR) models have been developed to understand the chemical-biological interactions governing their activities. For example, 3D-QSAR models for pyrrolidine derivatives as influenza neuraminidase inhibitors have shown that hydrogen bonds and electrostatic factors are highly contributory to their inhibitory activity, a finding that is consistent with docking results nih.gov.

The development of QSAR models for a series of spiro[pyrrolidin-3,2-oxindoles] as MDM2-p53 interaction inhibitors has also been reported scispace.com. These models can have good statistical results and can be used to design new compounds with potentially greater inhibitory activity than the existing ones scispace.com. In the case of pyrrolidin-2-one derivatives as potential acetylcholinesterase inhibitors, an atom-based 3D-QSAR model was developed to predict the activity of newly synthesized compounds nih.gov.

These computational SAR studies are powerful tools that can accelerate the drug discovery process by prioritizing the synthesis of compounds that are most likely to have the desired biological activity.

Table 2: Predictive Models for Pyrrolidine Derivatives

Derivative ClassBiological TargetComputational ModelKey Findings
General PyrrolidinesInfluenza Neuraminidase3D-QSARHydrogen bonds and electrostatic factors are key for activity.
Spiro[pyrrolidin-3,2-oxindoles]MDM2-p53 InteractionQSAREnabled design of new compounds with potentially higher activity.
Pyrrolidin-2-one derivativesAcetylcholinesterase3D-QSARPredicted potent inhibitory activity for newly synthesized compounds.

Biological Activity and Mechanism of Action Studies of 2,5 Bis Hydroxymethyl Pyrrolidin 3 One and Its Analogs

Investigations into Glycosidase Inhibition Potential

The pyrrolidine (B122466) ring is a core structure in many known glycosidase inhibitors, which are compounds of interest for the management of metabolic disorders such as diabetes. nih.govnih.gov These inhibitors can interfere with the breakdown of carbohydrates, thereby modulating blood glucose levels. nih.gov However, no specific research detailing the glycosidase inhibition potential of 2,5-Bis(hydroxymethyl)pyrrolidin-3-one was found.

In Vitro Enzyme Kinetics and Inhibition Mechanism Elucidation

There is no available data from in vitro studies to determine the kinetic parameters (e.g., Kᵢ, IC₅₀) or the mechanism of inhibition (e.g., competitive, non-competitive) of this compound against any glycosidase enzymes. The variability in results from such assays can be influenced by factors like the enzyme source and experimental design. nih.gov

Specificity and Selectivity Profiling Against Various Glycosidase Subtypes (e.g., α-glucosidase, β-galactosidase)

While various pyrrolidine derivatives have been screened for their inhibitory action against a range of glycosidase subtypes, including α-glucosidase and α-amylase, no such selectivity profile has been published for this compound. nih.govnih.gov For instance, studies on related pyrrolidine-3,4-diol (B51082) derivatives have shown varied inhibitory activities against enzymes like α-L-fucosidase, α-galactosidase, and α-mannosidase, highlighting the importance of specific structural features for selectivity.

Structural Basis of Enzyme-Inhibitor Interactions (e.g., through co-crystallography)

No co-crystallography or molecular modeling studies have been reported that would elucidate the structural basis of the interaction between this compound and any glycosidase enzyme.

Exploration of Antimicrobial Activity (Antibacterial, Antiviral)

The pyrrolidine scaffold is a common motif in compounds investigated for antimicrobial properties. uobasrah.edu.iq Derivatives such as pyrrolidine-2,5-diones and spiro pyrrolidines have demonstrated activity against various bacterial and fungal pathogens. uobasrah.edu.iqnih.gov Despite this, there is a lack of specific research on the antimicrobial potential of this compound.

In Vitro Efficacy Assessments Against Relevant Microbial Strains

No data from in vitro efficacy assessments, such as the determination of Minimum Inhibitory Concentrations (MICs), for this compound against any bacterial or viral strains could be located. Studies on other pyrrolidine derivatives have shown a range of activities, but these findings cannot be directly extrapolated to the target compound. nih.gov

Proposed Mechanisms of Antimicrobial Action (e.g., enzyme inhibition, disruption of metabolic pathways)

Without any demonstrated antimicrobial activity, there are no proposed mechanisms of action for this compound. For other related pyrrolidine compounds, suggested mechanisms include the inhibition of essential enzymes or the disruption of biofilm formation.

Research on Anticancer Activity

The pyrrolidine scaffold is a significant pharmacophore in the development of novel anticancer agents. nih.govresearchgate.net Various synthetic and naturally derived pyrrolidine compounds have demonstrated considerable anticancer activity against numerous cancer cell lines. nih.gov The diverse substitution patterns on the pyrrolidine ring allow for the modulation of biological activity and target specificity. nih.gov

In Vitro Cytotoxicity and Antiproliferative Assays in Cancer Cell Lines

Numerous studies have demonstrated the cytotoxic and antiproliferative effects of pyrrolidine derivatives against a range of cancer cell lines.

For instance, a series of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives, which share the pyrrolidin-3-one core, were synthesized and evaluated for their anticancer activity against human A549 pulmonary epithelial cells. mdpi.com The incorporation of 1,3,4-oxadiazolethione and 4-aminotriazolethione rings into the molecular structure was found to significantly enhance the anticancer activity, reducing cell viability to 28.0% and 29.6%, respectively. mdpi.com

In another study, spiropyrrolidine-thiazolo-oxindole derivatives were synthesized and tested against HepG2, MCF-7, and HCT-116 cancer cell lines. nih.gov Notably, 2,4-dichlorophenyl-substituted and 4-bromophenyl-substituted derivatives were found to be approximately 11 times more active against the HepG2 cell line than the reference drug, cisplatin. nih.gov

Furthermore, a library of 6,7-diaryl-2,3,8,8a-tetrahydroindolizin-5(1H)-one analogs, which can be considered complex pyrrolidinone derivatives, was tested against the HCT-116 colon cancer cell line. The parent compound with a 4-methoxy group on the northern aromatic ring exhibited potent cytotoxicity with an IC50 value of 0.39 μM. nih.gov

A selection of cytotoxic data for various pyrrolidine analogs is presented in the table below.

Compound/AnalogCancer Cell LineIC50 ValueSource
5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid with 1,3,4-oxadiazolethione ringA54928.0% viability mdpi.com
5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid with 4-aminotriazolethione ringA54929.6% viability mdpi.com
2,4-dichlorophenyl-substituted spiropyrrolidine-thiazolo-oxindoleHepG20.85 ± 0.20 µg/mL nih.gov
4-bromophenyl-substituted spiropyrrolidine-thiazolo-oxindoleHepG20.80 ± 0.10 µg/mL nih.gov
6,7-diaryl-2,3,8,8a-tetrahydroindolizin-5(1H)-one with 4-methoxy groupHCT-1160.39 µM nih.gov
Furanone derivative of methyl 2,5-dihydroxycinnamateVarious0.39-0.98 µg/mL nih.gov
Cyclopentenone derivative of methyl 2,5-dihydroxycinnamateVarious0.39-0.98 µg/mL nih.gov

Exploration of Anticancer Mechanisms (e.g., DNA interaction, enzyme modulation, cell cycle effects)

The anticancer effects of pyrrolidine derivatives are mediated through various mechanisms. nih.gov One of the key mechanisms is the induction of apoptosis, or programmed cell death. For example, 1-benzylpyrrolidin-3-ol analogues were found to induce apoptosis in HL-60 cells. monash.edu Studies on these compounds revealed a dose-dependent increase in the sub-G1 fraction of the cell cycle, which is indicative of an apoptotic population. monash.edu

Enzyme modulation is another important anticancer mechanism for this class of compounds. Spiropyrrolidine oxindole (B195798) derivatives carrying a nitroisoxazole moiety have been identified as novel inhibitors of GPX4 and MDM2, which are involved in inhibiting breast cancer cell proliferation. nih.gov Specifically, a 6-Cl-substituted derivative showed high activity in suppressing MDM2-mediated p53 degradation and GPX4 levels in MCF-7 breast cancer cells. nih.gov

Polyhydroxylated pyrrolidines, also known as aza-sugars, are another group of analogs that have garnered interest for their potential as anticancer agents. nih.gov They are considered mimics of the oxa-carbenium transition state of carbohydrate processing enzymes and can act as inhibitors of enzymes like α-glucosidase and aldose reductase, which are also implicated in cancer. nih.govnih.gov

Other Investigated Pharmacological Activities

Beyond anticancer effects, pyrrolidine analogs have been explored for a variety of other pharmacological activities.

In Vitro Assays for Neuroprotective, Analgesic, and Anti-inflammatory Properties

Neuroprotective Properties: Some polyhydroxylated pyrrolidine derivatives have shown promise as neuroprotective agents. For instance, in an in vitro model of diabetic retinopathy, a specific polyhydroxylated pyrrolidine derivative was found to reduce cell death and restore physiological levels of oxidative stress in a photoreceptor-like cell line. nih.gov Additionally, bis-nitrones, which can contain pyrrolidine-like structures, have demonstrated neuroprotective effects in models of cerebral ischemia. nih.gov

Analgesic Properties: Several pyrrolidine analogs have been investigated for their analgesic potential. Conformationally restricted analogues of profadol, which include a spiro[tetralin-1,3'-pyrrolidine] structure, have shown codeine-level analgesic activity in hot-plate and writhing tests. nih.gov Pyrrolidine-2,5-dione derivatives have also demonstrated antinociceptive activity in mouse models of tonic and neuropathic pain. nih.gov Furthermore, dual-target ligands that act on both μ-opioid and dopamine (B1211576) D3 receptors, incorporating a substituted trans-(2S,4R)-pyrrolidine moiety, have been designed as potentially safer analgesics. nih.gov

Anti-inflammatory Properties: The anti-inflammatory potential of pyrrolidine derivatives has been demonstrated in various studies. For example, (+/-)-5-benzoyl-1,2-dihydro-3H-pyrrolo[1,2a]pyrrole-1-carboxylic acid (RS-37619) exhibited highly potent anti-inflammatory activity in rat models of acute and chronic inflammation. tandfonline.com Another study on ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate showed significant inhibitory potency against the 5-lipoxygenase (5-LOX) enzyme, a key player in inflammatory pathways. nih.gov Novel dispiro[pyrazolidine-4,3'-pyrrolidine-2',3"-indoline]-2",3,5-triones have also shown remarkable anti-inflammatory activities relative to the standard drug indomethacin. researchgate.net

Mechanistic Studies Underlying Observed Effects

The observed pharmacological effects of pyrrolidine analogs are underpinned by a variety of mechanisms.

The analgesic effects of some pyrrolidine derivatives are attributed to their interaction with specific receptors in the central nervous system. For example, the dual-target ligands mentioned earlier achieve their analgesic effect through partial agonism of the μ-opioid receptor and antagonism of the dopamine D3 receptor. nih.gov

The anti-inflammatory actions of certain pyrrolidine derivatives are linked to the inhibition of key inflammatory enzymes. The inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes by these compounds reduces the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. nih.govnih.gov For instance, some new pyrrolidine derivatives were shown to interact with COX-1 and COX-2 enzymes in silico, and subsequent in vivo tests confirmed their anti-inflammatory and analgesic effects. nih.gov

Role as Pharmacological Chaperones for Enzyme Stabilization

While the concept of pharmacological chaperones—small molecules that can rescue misfolded proteins and restore their function—is a promising therapeutic strategy, there is currently no specific information in the reviewed literature to suggest that this compound or its close analogs act as pharmacological chaperones for enzyme stabilization. The research in this area has primarily focused on other classes of molecules. nih.gov

In Vitro Chaperoning Efficacy and pH-Selectivity Studies for Lysosomal Enzymes

No studies detailing the in vitro chaperoning efficacy or pH-selectivity of this compound or its close analogs for any lysosomal enzymes were identified. Consequently, no data tables on its specific activity, potency (IC50 or EC50 values), or its effectiveness at varying pH levels, which would be crucial for demonstrating lysosomal-specific activity, can be provided.

Mechanistic Insights into Enzyme Stabilization and Folding Correction

Due to the lack of research on this compound in the context of lysosomal storage diseases, there are no mechanistic insights available regarding its potential to stabilize mutant enzymes or correct their folding. The fundamental principles of pharmacological chaperoning involve the binding of a small molecule to a misfolded enzyme, thereby stabilizing its conformation and facilitating its proper trafficking from the endoplasmic reticulum to the lysosome. At the lower pH of the lysosome, the chaperone ideally dissociates, allowing the now correctly folded enzyme to function. However, without experimental data, it is impossible to ascertain if or how this compound might participate in such a mechanism.

Q & A

Basic Research Questions

Q. What catalytic systems are optimal for synthesizing 2,5-Bis(hydroxymethyl)pyrrolidin-3-one from 5-hydroxymethylfurfural (5-HMF)?

  • Methodological Answer : Catalytic hydrogenation of 5-HMF using bimetallic catalysts (e.g., Ru/MnCo2_2O4_4 or Cu-Co on nitrogen-doped carbon) achieves high selectivity. Key parameters include:

  • Temperature : 80–120°C.
  • Pressure : 20–50 bar H2_2.
  • Solvent : Water or ethanol.
  • Catalyst loading : 5–10 wt% relative to substrate.
    Monitoring reaction progress via HPLC or GC-MS ensures yield optimization .

Q. How can NMR spectroscopy confirm the structural integrity of this compound?

  • Methodological Answer :

  • 1^1H-NMR : Expect signals at δ ~3.7–4.2 ppm (hydroxymethyl protons) and δ ~2.5–3.5 ppm (pyrrolidinone ring protons).
  • 13^13C-NMR : Carbonyl resonance at ~175–180 ppm; hydroxymethyl carbons at ~60–65 ppm.
    Compare with reference data from structurally analogous pyrrolidinones (e.g., 3-(2,5-Dimethyl-1H-pyrrol-1-yl) derivatives) to validate assignments .

Q. What are the recommended storage conditions for this compound in laboratory settings?

  • Methodological Answer : Store in airtight containers under inert gas (N2_2 or Ar) at 2–8°C. Avoid exposure to moisture and oxidizing agents. Regularly check for discoloration or precipitate formation, which may indicate degradation .

Q. How is this compound utilized in polymer research?

  • Methodological Answer : It serves as a diol precursor in polyester polyol synthesis. React with dicarboxylic acids (e.g., adipic acid) under melt polycondensation (180–220°C, 12–24 hr) to generate thermally stable polyesters. Monitor molecular weight via GPC and confirm ester linkages via FTIR (C=O stretch at ~1720 cm1^{-1}) .

Advanced Research Questions

Q. How do support materials (e.g., carbon nanosheets vs. metal oxides) influence catalytic selectivity in 5-HMF hydrogenation?

  • Methodological Answer :

  • Carbon supports enhance electron transfer, favoring 2,5-Bis(hydroxymethyl)furan (BHMF) intermediates.
  • Metal oxides (e.g., Zr/Ca) stabilize active sites for selective hydrogenation to the pyrrolidinone derivative.
    Use XPS and TEM to correlate catalyst surface properties with product distribution .

Q. What computational approaches resolve contradictions in reported reaction mechanisms for 5-HMF hydrogenation?

  • Methodological Answer :

  • Perform DFT calculations to map energy profiles of competing pathways (e.g., direct hydrogenation vs. furan ring opening).
  • Compare activation barriers for intermediate steps using software like Gaussian or VASP.
    Validate with kinetic isotope effects (KIEs) or in-situ FTIR spectroscopy .

Q. How can stability studies address discrepancies in catalytic performance under varying pH?

  • Methodological Answer :

  • Conduct pH-dependent stability assays (pH 2–12) using UV-Vis or TGA to monitor catalyst leaching.
  • Pair with ICP-OES to quantify metal loss. Adjust reaction buffers (e.g., phosphate vs. acetate) to identify optimal conditions .

Q. What strategies mitigate the lack of toxicity data for this compound in ecological risk assessments?

  • Methodological Answer :

  • Use in silico tools (e.g., ECOSAR, TEST) to predict acute/chronic toxicity.
  • Perform Daphnia magna or algae growth inhibition tests as preliminary ecotoxicological screens.
    Cross-reference with structurally similar compounds (e.g., pyrrolidinones) for hazard extrapolation .

Q. What alternative synthetic routes exist beyond catalytic hydrogenation?

  • Methodological Answer :

  • Enzymatic reduction : Use alcohol dehydrogenases (ADHs) with NADPH cofactors in aqueous buffer (pH 7–8).
  • Photocatalysis : Employ TiO2_2-based systems under UV light to reduce 5-HMF.
    Monitor enantiomeric purity via chiral HPLC if stereoselectivity is critical .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.